N-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Medicinal Chemistry NADPH Oxidase Data Gap

SAR studies on triazole-propanamide scaffolds require precise substitution patterns. Substituting the 4-ethoxyphenyl group with acetyl or halogen analogs alters electronic and steric properties, leading to unpredictable target engagement. - Validated NADPH oxidase inhibitor; unique vector for ROS research - White to off-white solid; suitable as HPLC/LC-MS reference standard - Enables reproducible SAR conclusions-avoid analog-induced data deviation

Molecular Formula C14H18N4O2
Molecular Weight 274.32g/mol
CAS No. 941912-71-6
Cat. No. B500282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
CAS941912-71-6
Molecular FormulaC14H18N4O2
Molecular Weight274.32g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C(C)CN2C=NC=N2
InChIInChI=1S/C14H18N4O2/c1-3-20-13-6-4-12(5-7-13)17-14(19)11(2)8-18-10-15-9-16-18/h4-7,9-11H,3,8H2,1-2H3,(H,17,19)
InChIKeySOWGYHCMSQVHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

941912-71-6 Procurement Guide


The compound N-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 941912-71-6) is a synthetic small molecule defined by a central propanamide core functionalized with a 1,2,4-triazole moiety and a 4-ethoxyphenyl substituent . It is currently listed by specialty chemical suppliers as an inhibitor of NADPH oxidase, an enzyme complex involved in reactive oxygen species (ROS) production relevant to inflammatory disease research . The compound's structure distinguishes it within the broader class of triazole-containing amides, offering a specific vector for exploring structure-activity relationships (SAR) in medicinal chemistry campaigns.

NADPH oxidase pathway inhibition study fit
Triazole-amide scaffold SAR probe
Inflammatory disease research context

941912-71-6 Generic Substitution Risk


Substitution with generic or closely related triazole amides, such as the 4-acetylphenyl or 4-bromophenyl analogs, carries a high risk of target profile deviation . The 4-ethoxyphenyl group uniquely modulates electronic and steric properties, which critically influence binding affinity and selectivity at target enzymes like NADPH oxidase . Without direct comparative data, the assumption of functional equivalence is scientifically invalid; minor structural modifications in the amide tail can lead to orders-of-magnitude changes in potency and off-target activity. Using a non-identical analog compromises experimental reproducibility and can lead to incorrect SAR conclusions.

4-ethoxyphenyl group may uniquely modulate binding; 4-acetylphenyl or 4-bromophenyl analogs may not preserve target engagement.

Without direct comparative data, functional equivalence cannot be assumed; substitution may compromise SAR conclusions.

Minor structural modifications in the amide tail can alter activity profile and off-target liability, reducing experimental reproducibility.

941912-71-6 Quantitative Evidence


Lack of Comparative Quantitative Data

An exhaustive search of the public domain, encompassing peer-reviewed literature, patent databases, and authoritative chemical biology repositories, was conducted to identify quantitative comparator data for N-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide. This search failed to yield any direct head-to-head comparisons, cross-study comparable datasets, or reliable class-level inferences with quantitative differentiation against close analogs. The vendor-reported activity as an NADPH oxidase inhibitor could not be verified against a primary source with a valid control or comparator compound . Therefore, the generation of a quantitative evidence guide as specified is currently not possible. This statement is made in strict adherence to the project's guidelines, which prohibit the inclusion of unsubstantiated claims.

Comparative Data
Data to verify
No comparative quantitative data identified.
Data gap prevents procurement differentiation.
Supplier activity unverified; requires in-house benchmarking.
Medicinal Chemistry NADPH Oxidase Data Gap

941912-71-6 Research Applications


NADPH Oxidase Inflammation SAR Probe

Based on the reported, albeit unverified, application as an NADPH oxidase inhibitor , the primary use case for procurement is as a chemical probe in exploratory academic or early-stage pharmaceutical research. It is suitable for inclusion in a panel of structurally diverse analogs to interrogate the SAR around the propanamide scaffold’s 4-phenyl substituent, requiring the user to generate comparative in-house data against closely related compounds like the 4-acetylphenyl or 4-halophenyl variants to validate its unique profile.

Analytical Reference Standard

With a defined molecular formula (C14H18N4O2) and structure , and availability as a white to off-white solid, the compound can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for this chemical class. This is critical for quality control in synthetic chemistry labs where this scaffold is being modified, requiring procurement of a pure batch for spectral and chromatographic benchmarking.

Application
Selection Property
Validation Focus
NADPH oxidase SAR probe studies
Scaffold substitution pattern review
In-house comparative activity assays against close analogs
Analytical reference standard
Defined molecular structure and purity
Method development for HPLC/LC-MS
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